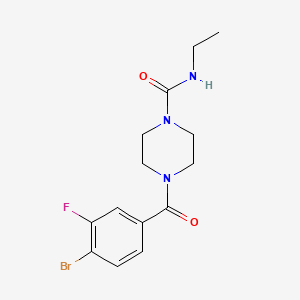![molecular formula C13H14BrNO3S B7588699 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS) enzymes. GLS catalyzes the conversion of glutamine to glutamate, which is a crucial step in cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as a cancer therapy.
作用机制
BPTES binds to the active site of 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid, preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP, which is necessary for cancer cell survival. Additionally, the accumulation of glutamine and the depletion of glutamate can lead to cellular stress and apoptosis.
Biochemical and Physiological Effects
BPTES has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This is likely due to the dependence of cancer cells on glutamine metabolism for survival. BPTES has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer.
实验室实验的优点和局限性
One advantage of using BPTES in lab experiments is its specificity for 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid, which allows for the selective inhibition of this enzyme. However, BPTES has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the effects of BPTES on normal cells and tissues are not well understood, which could limit its potential as a cancer therapy.
未来方向
There are several areas of future research that could further elucidate the potential of BPTES as a cancer therapy. One area of focus is the development of more soluble analogs of BPTES, which could improve its efficacy in vivo. Additionally, studies on the effects of BPTES on the tumor microenvironment and immune system could provide insights into its potential as a combination therapy. Finally, further investigation into the mechanisms of resistance to BPTES could inform the development of strategies to overcome this limitation.
In conclusion, BPTES is a promising small molecule inhibitor that targets glutaminase and has potential as a cancer therapy. While there are limitations to its use in lab experiments and as a cancer therapy, ongoing research is focused on addressing these challenges and further elucidating its mechanism of action and potential for clinical use.
合成方法
BPTES can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoyl chloride with thiolane-3-carboxylic acid, followed by the addition of ammonia and acetic anhydride. This results in the formation of the BPTES molecule.
科学研究应用
BPTES has been extensively studied in the context of cancer therapy. 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid is upregulated in many types of cancer, and inhibition of this enzyme has been shown to have anti-tumor effects. BPTES has been shown to be effective in inhibiting 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid activity and reducing tumor growth in preclinical models.
属性
IUPAC Name |
3-[[2-(4-bromophenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c14-10-3-1-9(2-4-10)7-11(16)15-13(12(17)18)5-6-19-8-13/h1-4H,5-8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQCQMQEMGCRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)

![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)